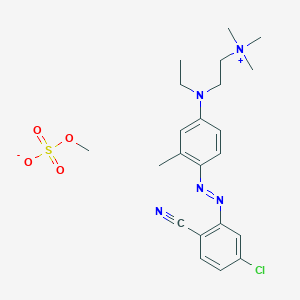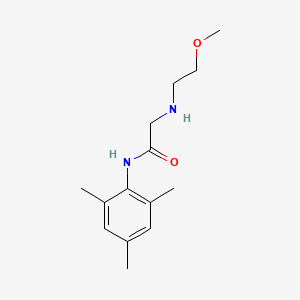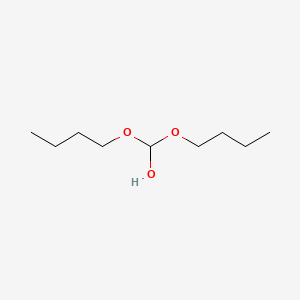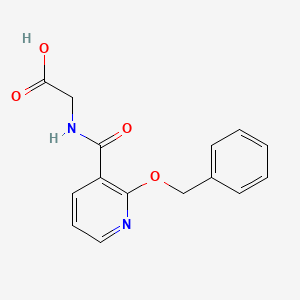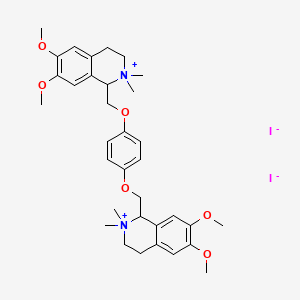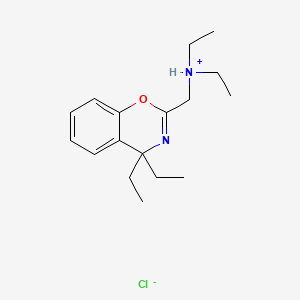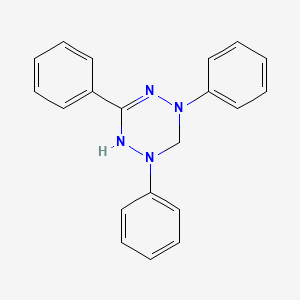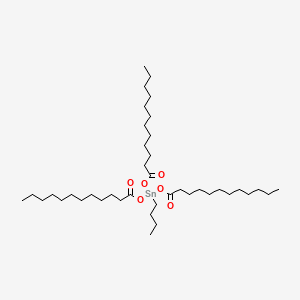
Stannane, butyltri(lauroyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, butyltri(lauroyloxy)- is an organotin compound characterized by the presence of tin (Sn) bonded to butyl and lauroyloxy groups. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stannane, butyltri(lauroyloxy)- typically involves the reaction of tributyltin hydride with lauroyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive tin-hydride bond. The general reaction scheme is as follows:
Bu3SnH+C11H23COCl→Bu3SnOCOC11H23+HCl
Industrial Production Methods
Industrial production of stannane, butyltri(lauroyloxy)- involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, butyltri(lauroyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The lauroyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Radical initiators such as azobisisobutyronitrile (AIBN) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed.
Major Products
Oxidation: Tin oxides and butyl laurate.
Reduction: Hydrocarbons and reduced organic substrates.
Substitution: Various organotin derivatives.
Applications De Recherche Scientifique
Stannane, butyltri(lauroyloxy)- has several applications in scientific research:
Chemistry: Used as a radical initiator in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
Mécanisme D'action
The mechanism of action of stannane, butyltri(lauroyloxy)- involves the formation of tin-centered radicals that can initiate radical chain reactions. These radicals can abstract hydrogen atoms from organic substrates, leading to the formation of new carbon-tin bonds. The molecular targets include unsaturated hydrocarbons and halogenated compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: A widely used organotin hydride with similar radical-initiating properties.
Trimethyltin chloride: Another organotin compound with different applications due to its smaller alkyl groups.
Dibutyltin oxide: Used as a catalyst in various organic reactions.
Uniqueness
Stannane, butyltri(lauroyloxy)- is unique due to its lauroyloxy groups, which impart specific reactivity and stability. This makes it particularly useful in applications requiring long-chain alkyl groups.
Propriétés
Numéro CAS |
25151-00-2 |
|---|---|
Formule moléculaire |
C40H78O6Sn |
Poids moléculaire |
773.8 g/mol |
Nom IUPAC |
[butyl-di(dodecanoyloxy)stannyl] dodecanoate |
InChI |
InChI=1S/3C12H24O2.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-4-2;/h3*2-11H2,1H3,(H,13,14);1,3-4H2,2H3;/q;;;;+3/p-3 |
Clé InChI |
FKXJWELJXMKBDI-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


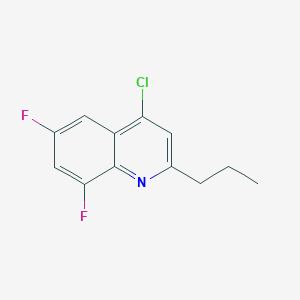
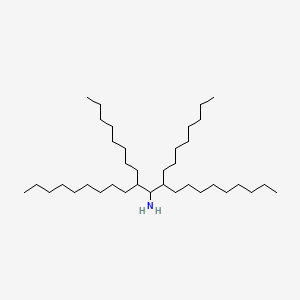
![9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-](/img/structure/B13758134.png)
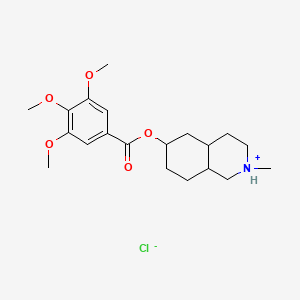
![5-{[(3,4-Dihydro-1-benzoxepin-5(2H)-ylidene)amino]oxy}pentanoic acid](/img/structure/B13758143.png)

![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13758155.png)
